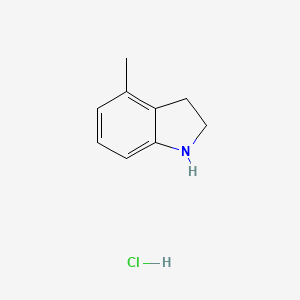

4-Methylindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-3-2-4-9-8(7)5-6-10-9;/h2-4,10H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIFWNWARZLMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-38-6 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylindoline Hydrochloride: A Technical Guide for Chemical Research and Drug Development

This guide provides an in-depth technical overview of 4-Methylindoline hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes known information about the indoline scaffold and related molecules to offer a comprehensive resource for its study and application.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of a basic nitrogen atom, provides a three-dimensional framework that can effectively interact with a variety of biological targets. The benzene ring of the indoline moiety can engage in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor. This versatility has led to the incorporation of the indoline core into numerous biologically active natural products and FDA-approved drugs.[1][2][3]

This compound, as a specific derivative, offers a unique substitution pattern that can influence its steric and electronic properties, potentially leading to novel pharmacological activities. The methyl group at the 4-position can impact the molecule's lipophilicity and its interaction with target proteins. The hydrochloride salt form generally enhances water solubility and stability, making it more amenable to handling and formulation in research settings.

Physicochemical Properties

Detailed experimental data for this compound is not widely reported. The following table summarizes its known and estimated properties.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 4-methyl-2,3-dihydro-1H-indole hydrochloride | |

| CAS Number | 1187928-38-6 | |

| Molecular Formula | C₉H₁₂ClN | |

| Molecular Weight | 169.65 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | Based on similar amine hydrochlorides. |

| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point. |

| Boiling Point | Not applicable | Decomposes upon strong heating. |

| Solubility | Water: Soluble (Predicted) Ethanol: Soluble (Predicted) DMSO: Soluble (Predicted) Acetone: Sparingly soluble (Predicted) | The hydrochloride salt form is expected to confer solubility in polar protic solvents.[5] Solubility in less polar solvents is likely limited. |

Synthesis and Reactivity

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 4-methylindole.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 4-Methylindole

Disclaimer: This is a proposed protocol based on established literature for the reduction of indoles.[6] Researchers should conduct their own risk assessment and optimization.

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a solution of a suitable reducing agent. A common and effective method is the use of sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like trifluoroacetic acid (TFA).[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water. If an acidic medium was used, neutralize the solution with a base such as sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylindoline. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-methylindoline in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Analysis (Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.2 ppm), corresponding to the protons on the benzene ring. The coupling pattern will be indicative of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (C2 and C3): Two triplets in the aliphatic region, corresponding to the two CH₂ groups of the five-membered ring. The protons at C2 (adjacent to the nitrogen) are expected to be further downfield (approx. 3.3-3.7 ppm) than the protons at C3 (approx. 2.9-3.3 ppm).

-

Methyl Protons: A singlet at approximately 2.2-2.5 ppm, corresponding to the methyl group at the 4-position.

-

N-H Protons: A broad singlet at a downfield chemical shift (likely >10 ppm) corresponding to the two protons on the protonated nitrogen (NH₂⁺).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule:

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

-

Methylene Carbons: Two signals in the aliphatic region, with the C2 carbon being more deshielded (approx. 45-55 ppm) than the C3 carbon (approx. 25-35 ppm).

-

Methyl Carbon: A signal in the upfield region (approx. 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

N-H Stretch: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt (R₂NH₂⁺).

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum (likely using electrospray ionization, ESI), the base peak would correspond to the free base (4-methylindoline) after the loss of HCl, with a molecular ion peak [M+H]⁺ at m/z 134.11. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the five-membered ring.

Applications in Drug Development and Research

The indoline scaffold is a key component in a number of therapeutic agents, highlighting the potential of this compound as a building block or lead compound.

The Indoline Core in Approved Drugs

Several FDA-approved drugs contain the indoline or the closely related indole and indolinone cores.[1][3][7] Examples include:

-

Indapamide: A diuretic and antihypertensive agent that contains a substituted indoline moiety.

-

Perindopril: An ACE inhibitor used to treat high blood pressure and heart failure.

-

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers.

The presence of the indoline scaffold in these diverse drugs underscores its value in establishing favorable drug-like properties and potent biological activity.

Potential Pharmacological Activities

Derivatives of the indoline nucleus have been investigated for a wide range of pharmacological activities, including:

-

Anticancer: The indoline core is found in several kinase inhibitors.[7]

-

Anti-inflammatory: Indoline derivatives have shown potential as anti-inflammatory agents.[8][9]

-

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) Activity: The structural similarity of indoline to neurotransmitters like serotonin has led to its exploration in CNS drug discovery.

The introduction of a methyl group at the 4-position of the indoline ring in this compound provides a specific point for structural modification and can influence the molecule's interaction with biological targets, potentially leading to novel therapeutic agents.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and organic synthesis. While a comprehensive set of experimental data for this specific compound is yet to be widely published, its structural relationship to the well-established indoline scaffold provides a strong basis for its exploration. This guide has provided a framework for understanding its properties, synthesis, and potential applications, encouraging further research into this promising molecule.

References

- Natural products and FDA-approved drug molecules bearing indoles and carbazoles. (URL not provided in search results)

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. (URL not provided in search results)

- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. (URL not provided in search results)

- Commercially available FDA approved drugs having the indolinone core. ResearchGate. (URL not provided in search results)

- Indole based FDA approved drugs. ResearchGate. (URL not provided in search results)

- Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. (URL not provided in search results)

- Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model. PubMed. (URL not provided in search results)

- 4-Methylindole. PubChem. (URL not provided in search results)

- How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. (URL not provided in search results)

- 4-Methylindole. ChemicalBook. (URL not provided in search results)

- Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. (URL not provided in search results)

- Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines). PubMed. (URL not provided in search results)

- Methyl isoindoline-4-carboxylate hydrochloride(127168-90-5) 1 H NMR. ChemicalBook. (URL not provided in search results)

- 4-Methylindoline. Benchchem. (URL not provided in search results)

- Synthesis of indolines. Organic Chemistry Portal. (URL not provided in search results)

- 4-Methylindoline. Advanced Biochemicals. (URL not provided in search results)

- US4210590A - Reduction of indole compounds to indoline compounds. Google Patents. (URL not provided in search results)

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central. (URL not provided in search results)

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. (URL not provided in search results)

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL not provided in search results)

- 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum. ChemicalBook. (URL not provided in search results)

- In cell culture, what is the appropriate solvent for a drug other than DMSo?. ResearchGate. (URL not provided in search results)

- 4-Methylindoline. PubChem. (URL not provided in search results)

- Clorhidrato de 4-metilindolina 1187928-38-6 wiki. Guidechem. (URL not provided in search results)

- 4-Methylindole, 99% 5 g. Thermo Scientific Chemicals. (URL not provided in search results)

- 4-Chloro-2-methylaniline hydrochloride. NIST WebBook. (URL not provided in search results)

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. (URL not provided in search results)

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. (URL not provided in search results)

- Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. (URL not provided in search results)

- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. (URL not provided in search results)

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL not provided in search results)

- mass spectra - fragmentation patterns. Chemguide. (URL not provided in search results)

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (URL not provided in search results)

- Solvent Miscibility Table. Sigma-Aldrich. (URL not provided in search results)

- Solvents and Polarity. University of Rochester. (URL not provided in search results)

- 4-methylquinoline(491-35-0) 13C NMR spectrum. ChemicalBook. (URL not provided in search results)

- Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum. ChemicalBook. (URL not provided in search results)

- Indoline(496-15-1) 1H NMR spectrum. ChemicalBook. (URL not provided in search results)

- 4-Methylaniline hydrochloride(540-23-8)IR1. ChemicalBook. (URL not provided in search results)

- Indoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL not provided in search results)

- Indoline(496-15-1) 13C NMR spectrum. ChemicalBook. (URL not provided in search results)

- INFRARED REFERENCE SPECTRA. PMDA. (URL not provided in search results)

- 4-Methyl-morpholine-hydrochloride. SpectraBase. (URL not provided in search results)

- Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. ResearchGate. (URL not provided in search results)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methylindoline Hydrochloride

CAS Number: 1187928-38-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylindoline hydrochloride (CAS Number: 1187928-38-6), a key heterocyclic building block in medicinal chemistry and drug discovery. While specific experimental data for the hydrochloride salt is not extensively published, this guide synthesizes information on the parent compound, 4-Methylindoline, with established principles of hydrochloride salt formation, characterization, and handling. We will delve into the synthesis of the indoline core, its conversion to the hydrochloride salt, detailed analytical characterization, physicochemical properties, applications in drug development, and essential safety protocols. This document is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic and therapeutic development endeavors.

Introduction to the Indoline Scaffold

The indoline, or 2,3-dihydroindole, scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it an invaluable component in the design of bioactive molecules. The fusion of a benzene ring with a five-membered nitrogen-containing ring imparts a rigid, three-dimensional structure that can effectively interact with biological targets.[1] The introduction of substituents, such as a methyl group at the 4-position, allows for the fine-tuning of a compound's steric and electronic properties, which can significantly impact its pharmacological profile, including potency and selectivity.[1]

Indoline derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial properties.[1][2] Their role as key intermediates in the synthesis of more complex molecules further underscores their importance in the pharmaceutical industry.[3] this compound, as a salt form, offers advantages in terms of stability, solubility, and ease of handling compared to its free base counterpart, making it a practical choice for research and development.

Physicochemical Properties

While specific experimental data for this compound is limited, we can infer its properties based on the free base, 4-Methylindoline, and the general characteristics of amine hydrochlorides.

| Property | 4-Methylindoline (Free Base) | This compound (Predicted) |

| CAS Number | 62108-16-1 | 1187928-38-6[2] |

| Molecular Formula | C₉H₁₁N[4] | C₉H₁₂ClN[2] |

| Molecular Weight | 133.19 g/mol [4] | 169.65 g/mol [2] |

| Appearance | Data not available | Likely a crystalline solid |

| Melting Point | Data not available | Expected to be significantly higher than the free base |

| Boiling Point | Data not available | Not applicable (decomposes) |

| Solubility | Poorly soluble in water | Expected to have enhanced solubility in water and polar protic solvents[5] |

Rationale for Predicted Properties: The conversion of a basic amine to its hydrochloride salt involves the protonation of the nitrogen atom. This introduces an ionic character to the molecule, leading to stronger intermolecular forces within the crystal lattice. Consequently, the melting point of the salt is typically much higher than that of the free base. The ionic nature also significantly enhances the compound's solubility in polar solvents like water, a crucial attribute for many pharmaceutical applications.[5]

Synthesis and Purification

The synthesis of this compound is a two-step process: the formation of the 4-methylindoline core followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methylindoline

The indoline skeleton can be synthesized through various methods, with one of the most common being the reduction of the corresponding indole.[6]

Experimental Protocol: Reduction of 4-Methylindole to 4-Methylindoline

This protocol is a general representation based on established methods for indole reduction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylindole (1 equivalent) in a suitable acidic medium, such as 85% phosphoric acid.[7]

-

Addition of Reducing Agent: While stirring, add a reducing agent like zinc dust (excess) portion-wise to the solution. The reaction is exothermic and should be controlled with an ice bath if necessary.[7]

-

Reaction Monitoring: Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench it by adding it to a beaker of ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH > 10.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 4-methylindoline.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of this compound

The conversion of the basic 4-methylindoline to its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability and aqueous solubility.[8]

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve the purified 4-methylindoline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or acetone.[8]

-

Acidification: While stirring, slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent (or bubble anhydrous HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.[8] The use of anhydrous conditions is crucial to prevent the formation of wet, oily products.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or impurities. Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group. Upon protonation to form the hydrochloride salt, the N-H proton will become more deshielded and may appear as a broad singlet at a higher chemical shift. The protons adjacent to the nitrogen (at the C2 and C3 positions) are also expected to experience a downfield shift due to the inductive effect of the positively charged nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. Similar to the proton spectrum, the carbons directly attached to the nitrogen (C3a and C7a) and those in the pyrrolidine ring (C2 and C3) are expected to shift downfield upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A key feature to confirm the formation of the hydrochloride salt is the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in amine salts. The N-H bending vibration is also expected in the 1500-1600 cm⁻¹ region. Other expected signals include C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For this compound, the mass spectrum will typically show the molecular ion peak for the free base (4-methylindoline) at m/z = 133.19, as the hydrochloride salt will dissociate in the mass spectrometer.

Applications in Research and Drug Development

The indoline scaffold is a cornerstone in the development of new therapeutic agents.[1] The strategic placement of a methyl group at the 4-position can influence the molecule's interaction with target proteins and its metabolic stability.

-

As a Synthetic Intermediate: this compound serves as a versatile building block for the synthesis of more complex molecules. The secondary amine of the indoline core can be readily functionalized, allowing for the introduction of various side chains and pharmacophores.[2]

-

In Medicinal Chemistry: Derivatives of substituted indolines have been investigated for a range of therapeutic applications:

-

Anti-inflammatory and Antioxidant Agents: Indoline derivatives have shown potent anti-inflammatory and antioxidant activities.[2]

-

α1A-Adrenoceptor Antagonists: Certain indoline derivatives have been developed as selective antagonists for the α1A-adrenergic receptor, with potential applications in the treatment of benign prostatic hyperplasia.[9]

-

Anticancer Agents: The indoline core is present in several compounds investigated for their anti-tumor properties.[1]

-

Sources

- 1. Methyl isoindoline-4-carboxylate hydrochloride(127168-90-5) 1H NMR [m.chemicalbook.com]

- 2. 1187928-38-6 | MFCD08752591 | this compound [aaronchem.com]

- 3. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]

- 4. 4-Methylindoline - Advanced Biochemicals [advancedbiochemicals.com]

- 5. Benzenamine, 4-methyl-, hydrochloride (1:1) | C7H9N.ClH | CID 10891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. 4-Methylindole price,buy 4-Methylindole - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Methylindoline Hydrochloride

This guide provides a comprehensive technical overview of 4-Methylindoline hydrochloride (CAS: 1187928-38-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Departing from a rigid template, this document is structured to deliver a deep, practical understanding of the molecule's synthesis, structural characteristics, and analytical validation from a field-proven perspective. The methodologies described are designed to be self-validating, providing the causality behind experimental choices to ensure reproducibility and robust scientific outcomes.

Introduction and Strategic Importance

This compound belongs to the indoline class of bicyclic aromatic amines. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methyl group at the 4-position of the benzene ring subtly modulates the molecule's electronic and steric properties, which can significantly influence its biological activity and pharmacokinetic profile. As the hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form, making it more amenable to handling, formulation, and biological screening.[2]

This guide will elucidate the molecular structure of this compound through a detailed exploration of its synthesis and comprehensive spectroscopic characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| CAS Number | 1187928-38-6 | [3][4] |

| Molecular Formula | C₉H₁₂ClN | [3] |

| Molecular Weight | 169.65 g/mol | [3] |

| Canonical SMILES | CC1=C2CCNC2=CC=C1.Cl | [4] |

| Appearance | Predicted: White to off-white crystalline solid | Analogy to similar amine hydrochlorides[2] |

| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., Methanol, DMSO) | [2] |

| Melting Point | Not experimentally reported. | - |

Synthesis and Mechanistic Considerations

The most efficient and industrially scalable synthesis of this compound begins with the commercially available precursor, 4-methylindole. The process involves two key stages: the reduction of the indole's pyrrole ring and the subsequent salt formation.

Stage 1: Catalytic Hydrogenation of 4-Methylindole

The conversion of an indole to an indoline is a reduction reaction that targets the 2,3-double bond of the pyrrole ring. While various reducing agents can accomplish this, heterogeneous catalytic hydrogenation offers the cleanest and most environmentally benign pathway, utilizing molecular hydrogen and producing minimal waste.[4]

Causality of Method Selection:

-

Catalyst: Platinum on carbon (Pt/C) is chosen for its high efficacy in hydrogenating unprotected indoles.[4] The carbon support provides a high surface area for the reaction.

-

Acidic Activation: The reaction is performed in the presence of a non-interfering acid, such as p-toluenesulfonic acid (TsOH). The indole nucleus is electron-rich and resistant to reduction. Protonation of the indole nitrogen (or more accurately, the C3 position) generates an indoleninium ion, which is more electrophilic and susceptible to hydride attack from the catalyst surface.

-

Solvent: Water is selected as a "green" solvent. This choice is unconventional for many organic reactions but has been proven effective for this transformation, avoiding the use of volatile organic solvents.[4]

Protocol 2.1: Synthesis of 4-Methylindoline (Free Base)

-

To a high-pressure reaction vessel, add 4-methylindole (1.0 eq.), 5% Platinum on Carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid (1.0 eq.).

-

Add deionized water as the solvent (approx. 0.1 M concentration of substrate).

-

Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 100 psi.

-

Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

-

Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Add ethyl acetate to extract the product.

-

Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methylindoline as an oil. Purification can be achieved via flash column chromatography if necessary.

Stage 2: Hydrochloride Salt Formation

Conversion of the free base amine to its hydrochloride salt is a straightforward acid-base reaction. This step is critical for improving the compound's stability and handling characteristics.

Causality of Method Selection:

-

Reagent: A solution of hydrogen chloride (HCl) in an anhydrous organic solvent (e.g., diethyl ether or 1,4-dioxane) is used. This prevents the introduction of water, which could interfere with crystallization and yield a hydrated product.

-

Solvent System: A non-polar solvent in which the free base is soluble but the hydrochloride salt is insoluble (like diethyl ether or ethyl acetate) is chosen to facilitate precipitation of the pure product.

Protocol 2.2: Preparation of this compound

-

Dissolve the purified 4-methylindoline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

-

A precipitate will form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white to off-white solid under vacuum to yield pure this compound.

Elucidation of Molecular Structure

The definitive structure of this compound is best understood through a combination of modern spectroscopic techniques. While experimental data for this specific salt is not widely published, this section provides a detailed prediction and interpretation of the expected spectra, grounded in the known principles of NMR, IR, and MS, and by analogy to closely related structures. This serves as a self-validating guide for researchers analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. Protonation at the nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons.

-

Protonation Site: The lone pair of electrons on the nitrogen atom is the most basic site in the molecule. In the presence of HCl, this nitrogen will be protonated to form an ammonium salt. This introduces two protons on the nitrogen (N-H₂⁺), which are expected to be observable and couple with adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-7 | ~7.15 | d, J ≈ 7.5 Hz | Aromatic proton ortho to the fused ring junction. |

| H-6 | ~7.00 | t, J ≈ 7.6 Hz | Aromatic proton coupled to H-5 and H-7. |

| H-5 | ~6.90 | d, J ≈ 7.2 Hz | Aromatic proton ortho to the methyl group. |

| H-2 (CH₂) | ~3.60 | t, J ≈ 8.5 Hz | Methylene protons adjacent to the protonated nitrogen, shifted downfield due to the inductive effect of the N⁺ atom. |

| H-3 (CH₂) | ~3.10 | t, J ≈ 8.5 Hz | Benzylic methylene protons adjacent to the aromatic ring. |

| CH₃ | ~2.20 | s | Aromatic methyl group protons. |

| N-H₂⁺ | ~9.5 - 10.5 | br s | Broad signal for the acidic ammonium protons. Exchange with residual water in the solvent can broaden the signal. |

Causality of Predictions: The predicted shifts are based on data for indoline and substituted anilinium salts. Protonation of the nitrogen deshields the adjacent C2 protons significantly. The aromatic signals remain largely consistent with a 1,2,3-trisubstituted benzene ring pattern.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C-7a | ~148.0 | Aromatic quaternary carbon bonded to nitrogen, shifted downfield by the N⁺ inductive effect. |

| C-3a | ~132.0 | Aromatic quaternary carbon at the other ring junction. |

| C-4 | ~130.0 | Aromatic quaternary carbon bearing the methyl group. |

| C-6 | ~128.0 | Aromatic methine carbon (CH). |

| C-5 | ~125.0 | Aromatic methine carbon (CH). |

| C-7 | ~120.0 | Aromatic methine carbon (CH). |

| C-2 | ~50.0 | Aliphatic carbon adjacent to the protonated nitrogen, significantly deshielded. |

| C-3 | ~28.0 | Aliphatic carbon in the benzylic position. |

| CH₃ | ~18.0 | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ammonium hydrochloride salt introduces distinct vibrational bands.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~3200 - 2700 | N⁺-H Stretch | Strong, Broad | Characteristic broad absorption for a secondary ammonium salt. This is a key indicator of successful salt formation. |

| ~3100 - 3000 | C(sp²)-H Stretch | Medium | Aromatic C-H stretching. |

| ~2980 - 2850 | C(sp³)-H Stretch | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1610, ~1480 | C=C Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1590 | N⁺-H Bend | Medium | Scissoring vibration of the secondary ammonium group. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. In a typical Electron Ionization (EI) experiment, the hydrochloride salt will thermally decompose to the free base in the hot inlet. Therefore, the observed mass spectrum will be that of 4-methylindoline (C₉H₁₁N, MW: 133.19).

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 133, corresponding to the molecular weight of the 4-methylindoline free base.

-

Key Fragmentation Pathway: The most significant fragmentation is the loss of a hydrogen atom to form a stable, aromatic indolinium-type cation. This is known as α-cleavage adjacent to the nitrogen.

-

[M-1]⁺: A very intense peak is expected at m/z = 132. This is often the base peak in the spectrum for indolines.

-

-

Other Fragments: Loss of the methyl group ([M-15]⁺) may occur, leading to a peak at m/z = 118.

Visualization of Key Relationships

Diagrams are essential for visualizing workflows and structural relationships, providing an at-a-glance understanding of complex information.

Caption: Synthetic workflow for this compound.

Caption: Structure and predicted ¹H NMR proton assignments.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and sample integrity is paramount.

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for drug discovery and chemical synthesis. This guide has provided a comprehensive framework for its preparation and structural characterization. By understanding the causality behind the chosen synthetic methods and the principles governing its spectroscopic signatures, researchers can confidently synthesize, validate, and utilize this compound in their work. The predictive data herein serves as a robust baseline for experimental verification, embodying a scientifically rigorous and self-validating approach to chemical research.

References

-

Accel Scientific. This compound. Accel Scientific Website. [Link]

-

Supporting Information - The Royal Society of Chemistry. General Procedure for the Methylation of Indoles and Pyrroles. RSC Publishing. [Link]

-

Gogoi, P., et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 12(23), 5442-5445. [Link]

-

Ge, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Chemguide Website. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

-

Solubility of Things. 4-Methylaniline hydrochloride. Solubility of Things Website. [Link]

-

Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200924. [Link]

Sources

4-Methylindoline hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methylindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound. The synthesis is strategically divided into two primary stages: the formation of the 4-methylindole precursor via the Fischer Indole Synthesis, followed by its selective reduction to 4-methylindoline and subsequent conversion to the stable hydrochloride salt. This document elucidates the mechanistic underpinnings of each reaction, explains the causality behind critical experimental choices, and provides detailed, field-proven protocols. The aim is to equip researchers and drug development professionals with the expert knowledge required to successfully and efficiently synthesize this valuable indoline scaffold.

Introduction

4-Methylindoline is a substituted indoline molecule, a heterocyclic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The indoline core is a prevalent motif in a vast array of biologically active molecules and pharmaceutical agents.[1] The addition of a methyl group at the 4-position of the benzene ring creates a specific stereoelectronic environment, making 4-methylindoline and its derivatives valuable building blocks in medicinal chemistry and materials science.[2]

The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more suitable for handling, formulation, and biological testing. This guide details a logical and efficient synthetic approach, beginning with the construction of the aromatic indole ring system, followed by its targeted reduction.

Part 1: Synthesis of the Precursor: 4-Methylindole via Fischer Indole Synthesis

The initial strategic objective is the construction of the 4-methylindole core. The Fischer Indole Synthesis, a reaction discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for preparing indoles from readily available starting materials.[3]

Core Principle & Mechanism

The Fischer Indole Synthesis produces an indole by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[3][4] The reaction proceeds through a cascade of well-defined steps:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This key step breaks the N-N bond and forms a new C-C bond, temporarily disrupting the aromaticity of the benzene ring to form a di-imine intermediate.

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto one of the imine carbons, resulting in a cyclic aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the stable, aromatic indole ring system.[6]

// Nodes A [label="Arylhydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone"]; C [label="Enamine (Tautomer)"]; D [label="[5][5]-Sigmatropic\nRearrangement"]; E [label="Di-imine Intermediate"]; F [label="Rearomatization"]; G [label="Cyclic Aminal"]; H [label="Indole Product"];

// Edges with labels A -> B [label=" Condensation\n(-H2O) "]; B -> C [label=" Tautomerization "]; C -> D [label=" Protonation "]; D -> E [label=" Rearrangement "]; E -> F [label=" Proton Transfer "]; F -> G [label=" Intramolecular\nCyclization "]; G -> H [label=" Elimination\n(-NH3) "]; } .enddot Caption: The stepwise mechanism of the Fischer Indole Synthesis.

Application to 4-Methylindole Synthesis

To synthesize 4-methylindole, the required starting materials are (3-methylphenyl)hydrazine and a suitable carbonyl compound that provides the remaining two carbons of the pyrrole ring. Using acetaldehyde or its equivalent is a direct approach.

Experimental Protocol: Fischer Indole Synthesis of 4-Methylindole

This protocol is a representative procedure adapted from established Fischer Indole Synthesis methodologies.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride and liberate the free hydrazine.

-

Add acetaldehyde (1.2 eq) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 1-2 hours. The resulting hydrazone may precipitate from the solution. Isolate the solid by filtration or use the mixture directly in the next step.

-

-

Indolization (Cyclization):

-

Prepare a mixture of polyphosphoric acid (PPA) (10x weight of the hydrazone) in a separate flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80-90°C.

-

Carefully add the prepared (3-methylphenyl)hydrazone of acetaldehyde to the hot PPA in portions, ensuring the temperature does not exceed 100°C.

-

After the addition is complete, stir the reaction mixture at 90-100°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Allow the mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until it is basic (pH > 9).

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methylindole.

-

Purify the crude product by column chromatography or recrystallization if necessary.

-

Causality and Field-Proven Insights

-

Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the acid catalyst and the reaction solvent, providing a highly effective medium for the rearrangement and cyclization steps.[4] Alternatively, Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as sulfuric acid can be used, though conditions may need further optimization.[3]

-

Temperature Control: The indolization step is exothermic. Careful, portion-wise addition of the hydrazone to the pre-heated acid is crucial to maintain control over the reaction temperature and prevent unwanted side reactions or charring.

Part 2: Selective Reduction of 4-Methylindole to 4-Methylindoline

The conversion of an indole to an indoline requires the selective reduction of the C2-C3 double bond within the pyrrole ring, a task complicated by the aromatic stability of the indole nucleus.[7]

Challenges and Strategic Solutions

Direct catalytic hydrogenation of indoles can be challenging. The aromatic system is resistant to reduction, and the resulting indoline product, being a secondary amine, can act as a catalyst poison, hindering the reaction's progress.[7] A highly effective strategy to overcome this is to perform the hydrogenation under acidic conditions. Protonation of the indole at the C3 position generates an iminium ion, which disrupts the aromaticity and makes the C2-C3 bond significantly more susceptible to reduction.[7]

Method of Choice: Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysis, particularly with platinum on carbon (Pt/C) in an acidic aqueous medium, presents a green and highly efficient solution for this transformation.[7] This method avoids the stoichiometric waste associated with hydride reagents like NaBH₃CN.[1]

Experimental Protocol: Catalytic Hydrogenation of 4-Methylindole

-

Reactor Setup:

-

To a high-pressure hydrogenation vessel, add 4-methylindole (1.0 eq), 5% Platinum on Carbon (Pt/C, 5-10 mol%), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 eq), and a solvent (deionized water or ethanol). The use of water makes this a particularly green process.[7]

-

-

Hydrogenation:

-

Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).

-

Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

-

Work-up:

-

Carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with the reaction solvent.

-

Transfer the filtrate to a separatory funnel and neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the aqueous layer is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylindoline as a free base, which may be an oil or a low-melting solid.

-

Part 3: Hydrochloride Salt Formation and Purification

The final step involves converting the basic 4-methylindoline into its more stable and handleable hydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude 4-methylindoline free base obtained from the previous step in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

-

Acidification:

-

While stirring the solution, add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether) dropwise.[8]

-

A white precipitate of this compound should form immediately.

-

-

Isolation and Purification:

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.

-

Dry the product under high vacuum to afford pure this compound.

-

If further purification is needed, the salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

-

Data Presentation

Table 1: Key Reagents and Their Properties

| Reagent | Formula | Mol. Weight ( g/mol ) | Role |

| (3-methylphenyl)hydrazine HCl | C₇H₁₁ClN₂ | 158.63 | Indole Precursor |

| Acetaldehyde | C₂H₄O | 44.05 | Indole Precursor |

| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Acid Catalyst & Solvent |

| 4-Methylindole | C₉H₉N | 131.17 | Reduction Substrate |

| Platinum on Carbon (5% Pt/C) | Pt/C | N/A | Hydrogenation Catalyst |

| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | Reduction Co-catalyst |

| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |

| Hydrochloric Acid (in Dioxane) | HCl | 36.46 | Salt Formation Reagent |

Safety and Handling

-

Hydrazines: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acids: Polyphosphoric acid, p-toluenesulfonic acid, and hydrochloric acid are corrosive. Avoid contact with skin and eyes. PPA reacts exothermically with water; quenching should be done slowly and carefully onto ice.

-

Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated and maintained pressure vessel behind a safety shield. Ensure the system is free of leaks and that the catalyst is never allowed to dry in the presence of air and flammable solvents, as it can be pyrophoric.

References

-

Szolcsányi, P., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available at: [Link]

-

Li, Y., et al. (2022). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. Available at: [Link]

-

Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. Journal of the American Chemical Society. Available at: [Link]

-

Li, H., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. Available at: [Link]

-

Wang, D., et al. (2013). Iridium Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Angewandte Chemie. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

-

ACS Publications. The Fischer indole synthesis. Journal of Chemical Education. Available at: [Link]

-

ACS Publications. Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of 1-Amino-2-Methylindoline Hydrochloride. Available at: [Link]

-

PubChem. 4-Methylindoline. Available at: [Link]

-

CP Lab Safety. 4-Methylisoindoline hydrochloride. Available at: [Link]

-

PubChem. 4-Methylindole. Available at: [Link]

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

-

National Institutes of Health. 4-Chloro-1-methylindoline-2,3-dione. Available at: [Link]

-

Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]

-

ChemBK. 4-methylmorpholine hydrochloride. Available at: [Link]

-

PubChemLite. 4-methylindole (C9H9N). Available at: [Link]

-

Organic Syntheses. N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Available at: [Link]

-

PubChem. 2-Methylindoline. Available at: [Link]

-

SpectraBase. 4-Methyl-morpholine-hydrochloride. Available at: [Link]

- Google Patents. CN108329248B - Preparation method of 2-methylindoline.

- Google Patents. CN105646324A - Preparation method of high-purity indole.

Sources

- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Methylindoline Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] This guide provides a comprehensive technical overview of 4-Methylindoline hydrochloride, a versatile building block for the synthesis of novel therapeutic agents. We will delve into detailed synthetic methodologies, advanced characterization techniques, and explore the burgeoning applications of 4-methylindoline derivatives in drug discovery, with a particular focus on their roles as kinase inhibitors and their potential in oncology and inflammatory diseases.

Introduction: The Significance of the Indoline Scaffold

The indoline, or dihydroindole, nucleus is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structure imparts unique physicochemical properties, including a three-dimensional conformation that is often beneficial for molecular recognition by biological targets. The non-coplanar nature of the two rings can enhance aqueous solubility and modulate lipophilicity compared to its aromatic counterpart, indole.[1] These characteristics make the indoline scaffold an attractive starting point for the design of novel drugs with improved pharmacokinetic profiles.

This compound, the salt form of 4-methylindoline, offers advantages in terms of stability, handling, and formulation. The hydrochloride salt is generally a crystalline solid with improved solubility in polar solvents, facilitating its use in various chemical reactions and biological assays.

Synthesis and Preparation

The synthesis of this compound is a two-step process involving the synthesis of the free base, 4-methylindoline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methylindoline

Several synthetic routes can be employed for the preparation of 4-methylindoline. A common and effective method is the reduction of the corresponding indole, 4-methylindole.[1]

Experimental Protocol: Catalytic Hydrogenation of 4-Methylindole

-

Reaction Setup: In a high-pressure reactor, dissolve 4-methylindole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C) or Raney Nickel.[1] The catalyst loading is typically 5-10 mol%.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to a pressure of 5-10 MPa.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100°C and stir vigorously for 6-12 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-methylindoline. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a robust and efficient catalyst for the reduction of the indole double bond. Raney Nickel is a more cost-effective alternative, though it may require harsher conditions.

-

Solvent: Ethanol and acetic acid are good solvents for both the starting material and the product and are stable under hydrogenation conditions. Acetic acid can also help to activate the catalyst.

-

Pressure and Temperature: The elevated pressure and temperature are necessary to achieve a reasonable reaction rate for the catalytic hydrogenation of the relatively stable indole ring.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-methylindoline.

Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-methylindoline (1 equivalent) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent or as a gas. A precipitate will form.

-

Isolation: Stir the mixture for 30 minutes at 0°C, then collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent and dry it under vacuum to obtain this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the incorporation of water into the crystal lattice of the hydrochloride salt.

-

Stoichiometry: A slight excess of hydrochloric acid is used to ensure complete conversion of the free base to the salt.

-

Temperature: The reaction is performed at low temperature to control the crystallization process and obtain a well-defined solid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-methylindoline is expected to show characteristic signals for the aromatic protons, the protons of the five-membered ring, and the methyl group. The chemical shifts will be influenced by the electron-donating nature of the nitrogen atom and the methyl group. Upon protonation to form the hydrochloride salt, the signals for the protons adjacent to the nitrogen atom will experience a downfield shift.

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring and the five-membered ring will be indicative of the indoline structure.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.2 | 110 - 150 |

| CH₂ (C2) | ~3.0 - 3.2 | ~45 - 50 |

| CH₂ (C3) | ~3.5 - 3.7 | ~30 - 35 |

| Methyl Protons | ~2.2 - 2.4 | ~18 - 22 |

| NH Proton | Broad signal, variable | - |

Table 1: Predicted NMR Chemical Shifts for 4-Methylindoline. Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-methylindoline, the molecular ion peak (M⁺) would be observed at m/z 133. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or cleavage of the five-membered ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylindoline will show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring. The N-H stretching vibration is typically observed as a broad band in the region of 3300-3500 cm⁻¹.[3] Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching is found below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[4]

Applications in Drug Discovery and Development

The 4-methylindoline scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[5] The indolin-2-one core, a close relative of the indoline scaffold, is a well-established pharmacophore for the development of kinase inhibitors.[6] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an indolin-2-one core.

The 4-methylindoline scaffold can be utilized to develop novel kinase inhibitors by introducing various substituents at the nitrogen and other positions of the indoline ring. These modifications can modulate the potency and selectivity of the compounds for specific kinases.

Diagram of a Generic Indoline-Based Kinase Inhibitor:

Caption: General structure of an indoline-based kinase inhibitor highlighting key interaction points. Note: "indoline_structure.png" is a placeholder for a chemical structure image.

Anticancer and Anti-inflammatory Agents

Beyond kinase inhibition, indoline derivatives have demonstrated a broad spectrum of anticancer activities. They can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[7] Furthermore, certain indoline compounds have shown significant anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.[8]

α1-Adrenergic Receptor Antagonists

Some indoline derivatives have been identified as potent and selective antagonists of α1-adrenergic receptors.[6] These receptors are involved in the regulation of blood pressure and smooth muscle contraction, making them important targets for the treatment of hypertension and benign prostatic hyperplasia.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of the indoline scaffold to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated biological activities of indoline derivatives, particularly as kinase inhibitors, underscore the significant potential of this compound class in modern drug discovery. Future research will likely focus on the synthesis of diverse libraries of 4-methylindoline derivatives and their screening against a wide range of biological targets to unlock their full therapeutic potential.

References

-

Development and Application of Indolines in Pharmaceuticals. PMC. 2023. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]

-

Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. Thieme E-Journals. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. 2019. [Link]

-

Synthesis and biological activity of indoline compounds as α1-AR antagonist. Europe PMC. 2014. [Link]

- DE1169450B - Process for the production of indoline derivatives and their salts.

-

FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. [Link]

-

4-Methylindole | C9H9N | CID 85282. PubChem. [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. 2023. [Link]

-

4-Methylisoindoline hydrochloride, 98% Purity, C9H12ClN, 1 gram. CP Lab Safety. [Link]

-

1H NMR chemical shift assignments for M2 compared with several indole... | Download Table. ResearchGate. [Link]

-

Mass fragmentation pattern of compound 4o Fig. 14. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

-

Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. SciSpace. 2012. [Link]

-

4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [Link]

-

Azidoindolines—From Synthesis to Application: A Review. MDPI. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. 2022. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Chemistry Online. 2022. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. 2019. [Link]

-

How ligands illuminate GPCR molecular pharmacology. PMC. [Link]

-

4-methylindole (C9H9N). PubChemLite. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. 2019. [Link]

-

Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. PubMed. 2024. [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978. PubChem. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

The Genesis of a Privileged Scaffold: A Technical History of 4-Methylindoline

Foreword: This in-depth technical guide charts the scientific journey of 4-methylindoline, a heterocyclic compound that, while not a household name, represents a cornerstone scaffold in modern medicinal chemistry. This document is crafted for researchers, scientists, and drug development professionals, offering a narrative that weaves together historical context, synthetic evolution, and the enduring relevance of this seemingly simple molecule. We will explore the chemical logic behind its creation, from the foundational discoveries in indole chemistry to the specific methodologies that brought 4-methylindoline into the chemist's arsenal.

The Indoline Archetype: From Natural Dyes to a Pharmaceutical Powerhouse

The story of 4-methylindoline is inextricably linked to its aromatic precursor, indole. The study of the indole nucleus dates back to the 19th century and the chemical investigations into the vibrant blue dye, indigo.[1] A pivotal moment in this early history was Adolf von Baeyer's reduction of oxindole to indole in 1866, a foundational discovery that opened the door to exploring this new class of heterocyclic compounds.[1]

However, it was the seminal work of Emil Fischer and Friedrich Jourdan in 1883 that truly revolutionized indole chemistry.[1] Their development of the Fischer indole synthesis provided a versatile and powerful method for constructing the indole core from arylhydrazines and carbonyl compounds. This reaction became the bedrock for synthesizing a vast array of substituted indoles, laying the chemical groundwork from which 4-methylindoline would eventually emerge.[1]

The indoline core, a saturated version of the indole ring, soon garnered significant interest as its presence was identified in crucial natural products like the amino acid tryptophan and various alkaloids.[1] This realization spurred the development of synthetic methods for indolines, driven by their potential as chiral auxiliaries, catalysts, and, most importantly, as core structural motifs in the design of novel therapeutic agents.[1]

The Precursor's Path: Synthesizing 4-Methylindole